molecular formula C22H28N2OS B13955251 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- CAS No. 60563-11-3

1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-

Cat. No.: B13955251
CAS No.: 60563-11-3
M. Wt: 368.5 g/mol
InChI Key: IJDCIBPYIVNCEV-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is structurally characterized by a phenothiazine core with a dimethylaminopropyl side chain and a pentanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- involves its interaction with various molecular targets, including:

    Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and reducing psychotic symptoms.

    Serotonergic Receptors: Modulates serotonin receptors, contributing to its anxiolytic and antidepressant effects.

    Histaminergic Receptors: Exhibits antihistaminic activity, leading to sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a pentanone group and a dimethylaminopropyl side chain may result in unique interactions with molecular targets, leading to specific therapeutic effects.

Properties

CAS No.

60563-11-3

Molecular Formula

C22H28N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]pentan-1-one

InChI

InChI=1S/C22H28N2OS/c1-4-5-10-20(25)17-12-13-22-19(16-17)24(15-8-14-23(2)3)18-9-6-7-11-21(18)26-22/h6-7,9,11-13,16H,4-5,8,10,14-15H2,1-3H3

InChI Key

IJDCIBPYIVNCEV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C

Origin of Product

United States

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